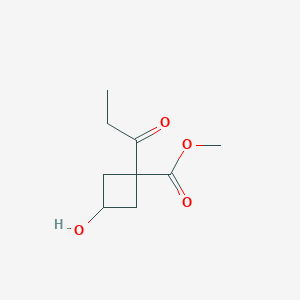

![molecular formula C18H19N3O B2649047 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide CAS No. 1226434-69-0](/img/structure/B2649047.png)

4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

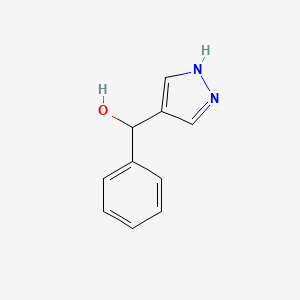

“N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide” is a complex organic compound that contains two pyrrole groups, which are five-membered aromatic rings containing one nitrogen atom, and a benzamide group, which is a benzene ring attached to an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two pyrrole rings, a benzene ring, and an amide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Pyrrole and benzamide groups can participate in a variety of chemical reactions. Pyrrole can undergo electrophilic substitution reactions, while benzamide can react with various reagents due to the presence of the amide group .Applications De Recherche Scientifique

Crystal Structure Analysis

The research into crystal structures provides a foundational understanding of molecular interactions and arrangements. One study details the crystal structure of an N-(pyridin-2-ylmethyl)benzamide derivative, focusing on the orientation differences between molecules in the unit and highlighting the potential for examining similar compounds like N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide for structural insights and applications in material science or pharmaceuticals (Artheswari et al., 2019).

Anticancer Research

Compounds structurally related to N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide, such as those containing pyrrol and benzamide groups, have been explored for their potential anticancer properties. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide exhibits selective inhibition of histone deacetylases, which is critical in cancer cell proliferation and apoptosis, indicating a pathway for N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide in oncological research (Zhou et al., 2008).

Synthetic Methodologies

The stereoselective synthesis of complex organic molecules is crucial for developing pharmaceuticals and new materials. Research into the synthesis of related compounds, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, provides insights into methodologies that could be applied to synthesize N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide and explore its applications (Lall et al., 2012).

Chemical Reactivity and Electrophoresis

The analysis of related compounds through electrophoresis techniques demonstrates the broader applicability of N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide in understanding its reactivity, separation, and purification, which is essential for both research and industrial applications (Ye et al., 2012).

Photophysical Properties

Studying the photophysical properties of compounds can lead to applications in sensors, organic electronics, and fluorescence microscopy. Research into pyridyl substituted benzamides with aggregation-enhanced emission and stimuli-responsive properties offers a framework for exploring the photophysical characteristics of N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide (Srivastava et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c22-18(19-10-5-13-20-11-1-2-12-20)16-6-8-17(9-7-16)21-14-3-4-15-21/h1-4,6-9,11-12,14-15H,5,10,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCIEEBJECIPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648966.png)

![1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2648967.png)

![(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2648968.png)

![Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate](/img/structure/B2648969.png)

![prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2648977.png)

![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2648982.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2648983.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2648985.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2648987.png)